1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring, a sulfonyl group, and an imidazolidinone moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiadiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imidazolidinone Moiety: The imidazolidinone moiety is formed by reacting the intermediate compound with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, thiadiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties. This compound, in particular, has shown potential in inhibiting the growth of certain bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, lubricants, and in the production of polymers. This compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The imidazolidinone moiety can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Lacks the imidazolidinone moiety, making it less versatile in biological applications.
1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE: Lacks the thiadiazole ring, reducing its potential as an antimicrobial agent.
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-CHLOROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE: Similar structure but with a chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
The unique combination of the thiadiazole ring, sulfonyl group, and imidazolidinone moiety in 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE provides it with a broad spectrum of biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H18N4O3S3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H18N4O3S3/c1-11-3-5-13(6-4-11)25(21,22)19-8-7-18(10-19)14(20)9-23-15-17-16-12(2)24-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
YVSIYPSGZXEKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NN=C(S3)C |
Origin of Product |
United States |
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